molecular formula C16H17F2N5O B6934323 N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6934323
M. Wt: 333.34 g/mol
InChI Key: OUYURAIIPSXUJA-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a compound known for its significant applications in medicinal chemistry. It is characterized by the presence of difluoromethoxy and pyrazolopyrimidine moieties, making it unique in its class.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O/c1-9-4-5-13(24-16(17)18)11(6-9)7-19-14-12-8-20-23(3)15(12)22-10(2)21-14/h4-6,8,16H,7H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYURAIIPSXUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CNC2=C3C=NN(C3=NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

  • Starting Materials: : The synthesis begins with commercially available 2-(difluoromethoxy)-5-methylbenzylamine and 3,4-diaminopyrazole.

  • Condensation Reaction: : The benzylamine and diaminopyrazole are condensed in the presence of a suitable dehydrating agent to form the intermediate pyrazolopyrimidine core.

  • Methylation: : The intermediate compound undergoes selective methylation at the 1 and 6 positions, utilizing methyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production scales up the laboratory methods with considerations for cost-effectiveness and yield optimization. Techniques like continuous flow synthesis and catalytic processes might be employed to enhance the efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically with reagents like hydrogen peroxide or oxone, to form N-oxide derivatives.

  • Reduction: : Reduction can be achieved using lithium aluminum hydride or hydrogenation over palladium to reduce specific functional groups selectively.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are facilitated by the active sites on the aromatic and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, oxone.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.

  • Substitution: : Halogenation reagents (e.g., N-bromosuccinimide), nucleophiles like amines or thiols.

Major Products

  • Oxidation Products: : N-oxide derivatives.

  • Reduction Products: : Reduced amines and alkanes.

  • Substitution Products: : Halogenated pyrazolopyrimidines, thiolated derivatives.

Scientific Research Applications

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine has several research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly against kinases and proteases.

  • Medicine: : Explored for its anticancer, antiviral, and anti-inflammatory properties.

  • Industry: : Employed in the development of novel materials and as a reagent in chemical synthesis.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity. It primarily interacts with:

  • Kinases: : Inhibits ATP-binding sites, modulating cell signaling pathways.

  • Proteases: : Blocks proteolytic activity, impacting various biological processes.

Comparison with Similar Compounds

Comparing with other pyrazolopyrimidines, N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique difluoromethoxy substitution, enhancing its stability and bioactivity.

Similar Compounds

  • Pyrazolopyrimidine derivatives without difluoromethoxy groups.

  • Compounds with similar kinase inhibition profiles but different substituents.

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